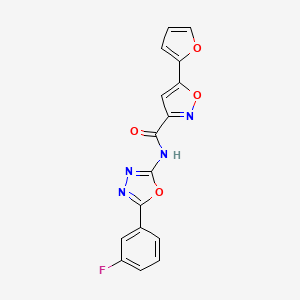

![molecular formula C19H22N6O2S B2491069 N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941956-45-2](/img/structure/B2491069.png)

N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

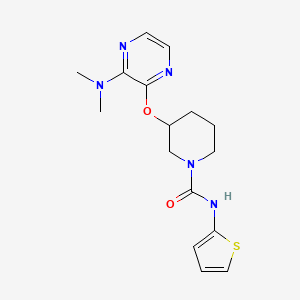

“N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a cyclohexyl group, a methoxyphenyl group, a triazolopyrimidine group, and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexyl group would provide a cyclic structure, the methoxyphenyl group would contribute an aromatic ring, the triazolopyrimidine group would add a heterocyclic component, and the acetamide group would introduce a carbonyl and an amine .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo a variety of chemical reactions. For example, 1,2,4-triazoles can participate in reactions through hydrogen-bonding and dipole interactions with biological receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its various functional groups. For instance, the presence of the methoxyphenyl and triazolopyrimidine groups could potentially increase the compound’s lipophilicity, which could impact its solubility and permeability .Aplicaciones Científicas De Investigación

Drug Discovery

1,2,3-triazoles have garnered significant attention in drug discovery due to their unique properties. They exhibit high chemical stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds containing a 1,2,3-triazole core are available in the market, including anticonvulsants, antibiotics, and anticancer drugs . The compound may have potential as a novel drug candidate, and further studies are warranted to explore its pharmacological properties.

Click Chemistry

The 1,2,3-triazole motif is widely used in click chemistry, a powerful synthetic approach for creating complex molecules. Click reactions are efficient, modular, and bioorthogonal, making them valuable for drug development, bioconjugation, and materials science. Researchers often employ 1,2,3-triazoles as key building blocks in click reactions .

Organic Synthesis

1,2,3-triazoles serve as versatile intermediates in organic synthesis. They participate in diverse transformations, such as cycloadditions, cyclizations, and functional group modifications. Researchers have developed various synthetic methodologies for constructing 1,2,3-triazoles, including copper-catalyzed azide-alkyne cycloadditions (CuAAC) and organocatalytic approaches .

Supramolecular Chemistry

Supramolecular chemistry involves the design and study of non-covalent interactions between molecules. 1,2,3-triazoles play a crucial role in creating supramolecular assemblies, such as host-guest complexes, molecular recognition, and self-assembly. Their unique electronic properties contribute to their utility in this field .

Chemical Biology

Researchers use 1,2,3-triazoles as bioorthogonal handles for labeling biomolecules (e.g., proteins, nucleic acids) in living systems. These bioconjugation strategies enable selective tagging and visualization of specific cellular components. The compound’s thioacetamide moiety could potentially be exploited for such applications .

Materials Science

1,2,3-triazoles find applications in materials science, including the design of functional polymers, coordination complexes, and luminescent materials. Their incorporation into polymer backbones enhances material properties, such as solubility, stability, and conductivity .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-2-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2S/c1-27-15-9-5-8-14(10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-6-3-2-4-7-13/h5,8-10,12-13H,2-4,6-7,11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJETYXBXXMPJHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)

![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)

![4-chloro-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2490994.png)

![3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2490996.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)

![N-[(1-methylindol-3-yl)methyl]prop-2-enamide](/img/structure/B2491009.png)